达非那新杂质 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

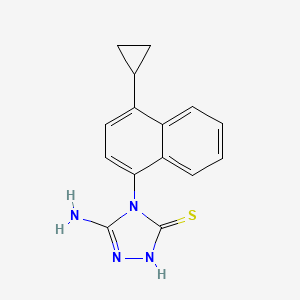

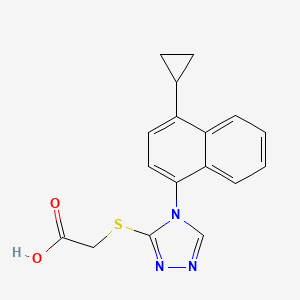

Darifenacin Impurity A, also known as 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid, is an impurity of Darifenacin . Darifenacin is a medication used to treat urinary incontinence . It works by blocking the M3 muscarinic acetylcholine receptor .

Synthesis Analysis

The synthesis of Darifenacin Impurity A involves several steps. The process impurities and stress degradants in Darifenacin hydrobromide were identified using high-performance liquid chromatography (HPLC) analysis . The proposed structures were unambiguously confirmed by synthesis followed by characterization using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and elemental analysis (EA) .

Molecular Structure Analysis

The molecular formula of Darifenacin Impurity A is C28H29NO3 . The molecular weight is 427.53 . The structure of Darifenacin Impurity A was confirmed by spectroscopic, spectrometric, and elemental analysis data .

Chemical Reactions Analysis

Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal, and photolytic conditions and susceptible only to oxidative degradation . The unknown impurities were characterized based on the spectroscopic, spectrometric, and elemental analysis data .

Physical And Chemical Properties Analysis

Darifenacin Impurity A has a molecular weight of 427.53 . It is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . The metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .

科学研究应用

杂质表征和结构解析

达非那新杂质 A,即 2-{1-[2-(2,3-二氢苯并呋喃-5-基)-2-氧代乙基]-吡咯烷-3-基}-2,2-二苯基乙酰胺(杂质 A),已在药品质量控制中得到表征。Thomas 等人(2012 年)的一项研究详细介绍了达非那新氢溴酸盐中工艺杂质和主要应力降解产物的识别和表征,包括this compound。杂质使用高效液相色谱 (HPLC) 识别,并使用各种分析技术表征,例如液相色谱-质谱 (LC-MS/MS(n))、核磁共振光谱 (NMR) 和元素分析 (EA)。该研究还提出了这些杂质形成和控制的机制,强调了药物物质在氧化降解以外的各种条件下的稳定性 (Thomas et al., 2012)。

分析方法开发和验证

Murthy 等人(2012 年)开发了一种选择性稳定性指示超高效液相色谱 (UPLC) 方法,用于定量测定达非那新氢溴酸盐及其相关化合物,包括杂质。本研究强调了了解杂质在不同 pH 值下的保留行为以及优化 LC 条件以在最短时间内实现最佳分离的重要性。该方法对药物和杂质表现出高质量的回收率和精密度,突出了其在药物分析中的潜在应用 (Murthy et al., 2012)。

电分析应用

Al-Qahtani 等人(2022 年)探索了新型达非那新 (DFC) 伏安传感器的构建和电分析应用。在这项研究中,氧化锌纳米结构被用作氧化还原介质,对 DFC 分子(包括其杂质)的电氧化表现出有效的催化活性。这种方法提供了一种新颖且精确的方法,用于测定生物样品和药物制剂中的达非那新,为传统的比色法提供了一种替代方法 (Al-Qahtani et al., 2022)。

作用机制

Target of Action

Darifenacin Impurity A, like Darifenacin, primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .

Mode of Action

Darifenacin Impurity A selectively antagonizes the muscarinic M3 receptor . This means it binds to these receptors and blocks their action, thereby inhibiting bladder muscle contractions . This block reduces the urgency to urinate .

Biochemical Pathways

The M3 receptors are involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . By blocking these receptors, Darifenacin Impurity A affects these pathways and their downstream effects.

Pharmacokinetics

After oral administration, Darifenacin is well absorbed from the gastrointestinal tract . Very little unchanged drug (<2%) is recovered in the feces . Darifenacin possesses a moderate-to-high hepatic extraction ratio, with high plasma clearance (36–52 L/h) and a volume of distribution (165–276L) that exceeds total body water . It is highly protein bound (98%), primarily to α1-acid glycoprotein . Darifenacin is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and feces . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

Result of Action

The molecular and cellular effects of Darifenacin Impurity A’s action are primarily seen in the reduction of the urgency to urinate . By blocking the M3 muscarinic acetylcholine receptors, it inhibits bladder muscle contractions, thereby reducing the urgency to urinate .

Action Environment

The action, efficacy, and stability of Darifenacin Impurity A can be influenced by various environmental factors. Furthermore, several possibly important drug-drug interactions have been identified with Darifenacin, including ketoconazole, erythromycin, and fluconazole, each of which increases Darifenacin mean Cmax by 9.52-, 2.28- and 1.88-fold, respectively .

安全和危害

未来方向

The careful management of impurities in Darifenacin is critical for ensuring its therapeutic effectiveness and safety . The pharmacokinetic profile of Darifenacin is not affected by food . The effectiveness and suitability of Darifenacin compared to other medications should be evaluated based on individual patient needs .

生化分析

Biochemical Properties

Darifenacin Impurity A plays a role in biochemical reactions primarily as a byproduct of the synthesis and degradation of darifenacin hydrobromide. It interacts with various enzymes and proteins involved in the metabolic pathways of darifenacin. The impurity is identified using high-performance liquid chromatography (HPLC) and liquid chromatography coupled with ion trap mass spectrometry (LC-MS/MS). The nature of these interactions includes binding to enzymes responsible for the oxidative degradation of darifenacin .

Cellular Effects

Darifenacin Impurity A affects various types of cells and cellular processes. It influences cell function by interacting with the muscarinic M3 receptors, similar to darifenacin. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. The impurity may alter the normal function of bladder smooth muscle cells by modulating the contraction and relaxation processes mediated by M3 receptors .

Molecular Mechanism

The molecular mechanism of Darifenacin Impurity A involves its binding interactions with muscarinic M3 receptors. By antagonizing these receptors, the impurity can inhibit the contraction of bladder smooth muscle, leading to reduced urgency and frequency of urination. Additionally, Darifenacin Impurity A may inhibit or activate specific enzymes involved in the metabolic pathways of darifenacin, resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Darifenacin Impurity A change over time. The impurity’s stability and degradation are influenced by various factors, including pH, temperature, and exposure to light. Forced degradation studies have shown that Darifenacin Impurity A is stable under acidic, alkaline, and photolytic conditions but susceptible to oxidative degradation. Long-term effects on cellular function observed in in vitro and in vivo studies indicate that the impurity can persist and accumulate, potentially leading to adverse effects .

Dosage Effects in Animal Models

The effects of Darifenacin Impurity A vary with different dosages in animal models. At low doses, the impurity may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. Threshold effects observed in these studies suggest that there is a dosage level beyond which the impurity’s impact becomes significant. High doses of Darifenacin Impurity A can lead to symptoms such as dry mouth, constipation, and other antimuscarinic side effects .

Metabolic Pathways

Darifenacin Impurity A is involved in the metabolic pathways of darifenacin, primarily mediated by hepatic cytochrome P450 enzymes CYP2D6 and CYP3A4. These enzymes facilitate the monohydroxylation, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen. The impurity’s presence can affect metabolic flux and metabolite levels, potentially altering the pharmacokinetic profile of darifenacin .

Transport and Distribution

Within cells and tissues, Darifenacin Impurity A is transported and distributed through interactions with transporters and binding proteins. The impurity’s localization and accumulation are influenced by its binding affinity to plasma proteins, primarily alpha-1-acid glycoprotein. This binding can affect the impurity’s bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of Darifenacin Impurity A involves its targeting to specific compartments or organelles within the cell. Post-translational modifications and targeting signals direct the impurity to locations such as the endoplasmic reticulum and lysosomes. These localizations can influence the impurity’s activity and function, potentially leading to cellular stress and altered metabolic processes .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Darifenacin Impurity A can be achieved through a multi-step process involving various chemical reactions.", "Starting Materials": [ "2,3-dichlorobenzoyl chloride", "4-hydroxy-1-methylpiperidine", "Sodium hydroxide", "Methanol", "Tetrahydrofuran", "Acetic anhydride", "Triethylamine", "Sodium bicarbonate", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: 2,3-dichlorobenzoyl chloride is reacted with 4-hydroxy-1-methylpiperidine in the presence of Sodium hydroxide to form the intermediate compound A.", "Step 2: Intermediate compound A is then reacted with Methanol and Tetrahydrofuran to form the intermediate compound B.", "Step 3: Intermediate compound B is then reacted with Acetic anhydride and Triethylamine to form the intermediate compound C.", "Step 4: Intermediate compound C is then reacted with Sodium bicarbonate and Hydrochloric acid to form Darifenacin Impurity A.", "Step 5: The final product is isolated and purified using Diethyl ether." ] } | |

CAS 编号 |

1048979-16-3 |

分子式 |

C28H29NO3 |

分子量 |

427.53 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。